molecular formula C20H17BrN2O2 B3862636 2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide

Cat. No.: B3862636
M. Wt: 397.3 g/mol
InChI Key: UPSSFBJJFUKEOG-LPYMAVHISA-N
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Description

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide: is an organic compound that features a bromophenoxy group and a naphthalenylmethylideneamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide typically involves the following steps:

    Formation of 4-bromophenoxypropanamide: This can be achieved by reacting 4-bromophenol with 2-bromopropanamide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The 4-bromophenoxypropanamide is then reacted with naphthalen-2-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenylmethylideneamino group.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include naphthalenylmethylideneamino derivatives with oxidized functional groups.

    Reduction: Reduced forms of the propanamide, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)propanamide
  • 4-(4-bromophenoxy)benzoic acid
  • 2-(4-bromophenoxy)tetrahydro-2H-pyran

Uniqueness

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide is unique due to the presence of both the bromophenoxy and naphthalenylmethylideneamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14(25-19-10-8-18(21)9-11-19)20(24)23-22-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-14H,1H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSSFBJJFUKEOG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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